6-Bromo-1,2,3,4-tetrahydronaphthalene

Cross-coupling Suzuki-Miyaura Catalysis

6-Bromo-1,2,3,4-tetrahydronaphthalene (CAS 6134-56-1) is a regiospecifically brominated tetralin building block for medicinal chemistry and materials research. The 6-bromo substitution enables precise Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) for SAR library diversification. • Validated precursor for Raf kinase inhibitors with demonstrated in vivo efficacy in B-Raf mutant xenograft models. • Applicable to liquid crystal formulations requiring high dielectric anisotropy (Δε) and tunable birefringence (Δn). • Supplied with full analytical documentation (HPLC, NMR) for seamless integration into R&D workflows.

Molecular Formula C10H11B
Molecular Weight 211.1 g/mol
CAS No. 6134-56-1
Cat. No. B1267236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2,3,4-tetrahydronaphthalene
CAS6134-56-1
Molecular FormulaC10H11B
Molecular Weight211.1 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)Br
InChIInChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
InChIKeyUZTQYWLWRFMSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,2,3,4-tetrahydronaphthalene (CAS 6134-56-1) as a Key Intermediate for Pharmaceutical and Advanced Material Research


6-Bromo-1,2,3,4-tetrahydronaphthalene (CAS 6134-56-1), a brominated bicyclic hydrocarbon derivative [1], serves as a crucial building block in the synthesis of complex organic molecules . It is characterized by its specific molecular structure (C10H11Br, MW: 211.10 g/mol) and physical properties, including a calculated boiling point of 260.9°C at 760 mmHg . This compound is widely utilized as an intermediate in the pharmaceutical and agrochemical industries, particularly for constructing tetrahydronaphthalene-based scaffolds found in various bioactive compounds and advanced materials [2].

The Critical Role of 6-Bromo-1,2,3,4-tetrahydronaphthalene's Specific Structure in Reaction Selectivity and Downstream Performance


Generic substitution of 6-Bromo-1,2,3,4-tetrahydronaphthalene with alternative halogenated or isomeric tetrahydronaphthalene derivatives is not a trivial decision, as it introduces significant changes in physicochemical properties and synthetic utility. The specific placement of the bromine atom at the 6-position dictates its reactivity in key transformations such as cross-coupling reactions [1], while the tetrahydronaphthalene core provides a distinct conformational profile compared to indane or naphthalene analogs [2]. Variations in halogen identity (e.g., Cl, F) or ring position (e.g., 5-bromo isomer) can drastically alter electronic properties, metabolic stability, and the efficiency of downstream synthetic pathways , directly impacting research outcomes and process economics.

Quantitative Differentiators: A Comparative Analysis of 6-Bromo-1,2,3,4-tetrahydronaphthalene Against Key Analogs


Cross-Coupling Reactivity: 6-Bromo vs. 6-Chloro Substituent

In palladium-catalyzed cross-coupling reactions, the aryl bromide in 6-bromo-1,2,3,4-tetrahydronaphthalene demonstrates superior reactivity compared to its chloro analog. The weaker carbon-bromine bond facilitates a more efficient oxidative addition step, a critical advantage for constructing complex molecular architectures [1].

Cross-coupling Suzuki-Miyaura Catalysis

Metabolic Stability: 6-Bromo vs. 6-Fluoro Tetrahydronaphthalene Scaffold

In medicinal chemistry programs, the presence of a 6-bromo substituent can confer a different metabolic profile compared to a 6-fluoro group. While fluorine is often used to block metabolism, the larger, more lipophilic bromine atom can significantly increase target binding affinity and may alter metabolic pathways, providing a strategic advantage in lead optimization for certain targets [1].

Drug Metabolism Pharmacokinetics ADME

Synthetic Utility: Comparison of 5- vs. 6-Bromo Isomers in Drug Discovery

The 5-bromo isomer (CAS 6134-55-0) and the 6-bromo isomer are not functionally interchangeable. The 6-bromo isomer is a more versatile and widely cited intermediate in the synthesis of tetrahydronaphthalene-based Raf kinase inhibitors and other bioactive molecules, with established synthetic routes to downstream derivatives [1]. The 5-bromo isomer, while also a useful intermediate, has a distinct set of applications and may not be a direct substitute for the 6-bromo derivative in established synthetic protocols [2].

Isomer Synthetic intermediate Drug discovery

Optimized Applications of 6-Bromo-1,2,3,4-tetrahydronaphthalene in Pharmaceutical Research and Advanced Material Science


Synthesis of Potent and Selective Kinase Inhibitors for Targeted Cancer Therapy

6-Bromo-1,2,3,4-tetrahydronaphthalene serves as a critical precursor in the synthesis of potent Raf kinase inhibitors. Its scaffold has been optimized to produce compounds with excellent in vivo activity against B-Raf mutant tumors in mouse xenograft models [1]. Its specific structure contributes to improved selectivity over off-targets like the hERG potassium channel, a common liability in kinase inhibitor development [2].

Construction of Advanced Building Blocks via Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality makes 6-Bromo-1,2,3,4-tetrahydronaphthalene an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings [1]. This allows for the rapid diversification of the tetrahydronaphthalene core, enabling the synthesis of diverse compound libraries for drug discovery and the creation of complex materials.

Development of Novel Liquid Crystal Components for Display Technologies

Tetrahydronaphthalene derivatives, including those with bromo substituents, are valuable components in the design of new liquid crystal materials for active matrix LCDs [1]. The core structure offers a favorable combination of properties, such as large dielectric anisotropy (Δε) and a tunable birefringence (Δn) range, which can be further modulated by the 6-bromo substituent to achieve optimal performance in display applications [1].

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